molecular formula C19H22FN3O6S B2885158 N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide CAS No. 872724-97-5

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide

Cat. No. B2885158
CAS RN: 872724-97-5
M. Wt: 439.46
InChI Key: SZZDUYJMHPVCHO-UHFFFAOYSA-N
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Description

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C19H22FN3O6S and its molecular weight is 439.46. The purity is usually 95%.
BenchChem offers high-quality N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

A phenoxazine-based fluorescence chemosensor has been developed for the discriminative detection of Cd2+ and CN− ions, showcasing the application of specific molecular structures for environmental monitoring and bio-imaging. This chemosensor utilized a furan-2-carboxamide group, phenoxazine fluorophore, and a phenyl sulfonyl chelating site, indicating the relevance of similar sulfonyl and oxazinan components in constructing sensitive detection tools for ions in biological and environmental samples (Ravichandiran et al., 2020).

Synthesis and Biological Evaluation

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized, showcasing the utility of specific fluoro-phenyl and furan components in medicinal chemistry for producing compounds with antibacterial and antifungal activities. This demonstrates the potential for utilizing complex organic molecules in drug discovery and development processes, albeit focusing on non-drug use and dosage aspects (Velupillai et al., 2015).

Advanced Material Synthesis

The synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides and their hybridization with bioactive glass for electrophoretic deposition illustrates the application of sulfonyl and oxazinan structures in creating advanced materials. This research highlights the potential for these molecular frameworks to contribute to the development of new materials with specific electronic and biocompatible properties, relevant for biomedical engineering and material science (Hayashi & Takasu, 2015).

Spectroscopic and Molecular Docking Studies

Studies involving compounds with similar structural elements, such as N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, provide insights into the utility of spectroscopic and molecular docking techniques for understanding molecular interactions and potential biological activities. Such research underlines the importance of detailed molecular analysis in the design and evaluation of compounds for scientific and therapeutic applications (Chandralekha et al., 2019).

properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O6S/c1-13-10-15(5-6-16(13)20)30(26,27)23-7-3-9-29-17(23)12-22-19(25)18(24)21-11-14-4-2-8-28-14/h2,4-6,8,10,17H,3,7,9,11-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZDUYJMHPVCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide

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